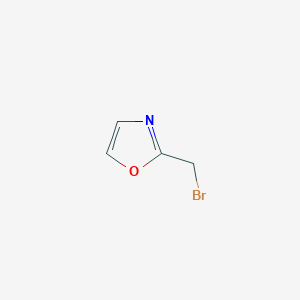

2-(Bromomethyl)-1,3-oxazole

Description

Significance of the Oxazole (B20620) Heterocycle in Organic Synthesis and Related Disciplines

The oxazole ring is a fundamental component in a wide array of natural and synthetic compounds, making it highly significant in organic and medicinal chemistry. e-bookshelf.dejetir.org Oxazoles are a class of five-membered heterocyclic compounds that contain both nitrogen and oxygen atoms. researchgate.net This structural feature is present in numerous natural products, including many derived from marine organisms, which exhibit a range of biological activities. mdpi.comnio.res.in

The versatility of the oxazole nucleus has made it a target for synthetic chemists, leading to the development of various methods for its creation. museonaturalistico.it Some of the key synthesis methods include the Robinson-Gabriel synthesis, the van Leusen reaction, and the Bredereck reaction. mdpi.comijpsonline.com These methods allow for the preparation of a wide variety of substituted oxazoles, which can then be used to build more complex molecules.

The applications of oxazole derivatives are extensive, particularly in medicinal chemistry where they are investigated for their potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents. jetir.orgijpsonline.com The oxazole moiety's ability to interact with a wide range of biological receptors and enzymes makes it a valuable scaffold in drug discovery. researchgate.netmuseonaturalistico.it Beyond medicine, oxazoles are also used in material sciences, for example, in the development of photographic dyes and materials with non-linear optical properties. derpharmachemica.come-bookshelf.de

Table 1: Examples of Natural Products Containing the Oxazole Moiety

| Natural Product | Source Organism | Noted Biological Activity |

|---|---|---|

| Phorboxazole A | Marine Sponge (Phorbas sp.) | Cytotoxic |

| Hennoxazole A | Marine Sponge | Antiviral |

| Almazoles A-D | Red Seaweed (Delesseriaceae) | Not specified in results |

Strategic Importance of the Bromomethyl Moiety for Reactive Intermediate Generation and Synthetic Versatility

The bromomethyl group (-CH₂Br) is a key functional group in synthetic organic chemistry due to its high reactivity, which allows for the formation of new chemical bonds. evitachem.com This reactivity stems from the fact that the bromide ion is an excellent leaving group, meaning it can be easily displaced by a wide range of nucleophiles. cymitquimica.comnih.gov Nucleophiles are chemical species that are attracted to positively charged or electron-deficient centers, and their reaction with bromomethyl compounds is a fundamental type of reaction known as nucleophilic substitution. smolecule.com

This reactivity makes compounds containing a bromomethyl group, such as 2-(bromomethyl)-1,3-oxazole, valuable intermediates for synthesizing a variety of other compounds. evitachem.com The bromomethyl group can be readily converted into other functional groups, including amines, thiols, alcohols, and ethers, by reacting it with the appropriate nucleophile. This versatility allows chemists to introduce a wide range of functionalities into a molecule, which is a crucial aspect of drug design and the synthesis of new materials. vulcanchem.com

The electrophilic nature of the carbon atom in the bromomethyl group, a result of the electron-withdrawing effect of the bromine atom, is central to its reactivity. smolecule.comscbt.com This makes it susceptible to attack by nucleophiles, initiating the substitution reaction. evitachem.com The strategic placement of a bromomethyl group on a molecule provides a reliable "handle" for further chemical modification. vulcanchem.com

Table 2: Common Reactions Involving the Bromomethyl Group

| Reaction Type | Reactant | Product Functional Group | Significance |

|---|---|---|---|

| Nucleophilic Substitution | Amines, Thiols, Alkoxides | Amines, Thioethers, Ethers | Introduction of diverse functional groups. evitachem.com |

| Oxidation | Oxidizing agents | Aldehydes, Carboxylic acids | Conversion to other important functional groups. evitachem.com |

| Reduction | Reducing agents | Methyl group | Removal of the reactive site. evitachem.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO/c5-3-4-6-1-2-7-4/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXUWICFDIIONCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065073-35-9 | |

| Record name | 2-(Bromomethyl)-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromomethyl 1,3 Oxazole and Its Derivatives

Direct Halogenation Approaches to Bromomethyl Oxazoles

Direct halogenation is a straightforward method for synthesizing 2-(bromomethyl)-1,3-oxazole, which begins with a corresponding 2-methyl-1,3-oxazole precursor. This approach hinges on the selective bromination of the methyl group attached to the oxazole (B20620) ring.

The key to this approach is achieving high regioselectivity, targeting the methyl group at the C2 position of the oxazole ring for bromination while leaving the heterocyclic ring intact. The functionalization of the 2-methyl group can be selectively achieved using N-bromosuccinimide (NBS). orgsyn.org This reaction typically proceeds via a free radical mechanism, where the methyl group, being adjacent to the oxazole ring, is activated for hydrogen abstraction, similar to a benzylic position.

The mechanism involves the initiation of the reaction by a radical initiator, which abstracts a hydrogen atom from the methyl group to form a stabilized radical. This radical then reacts with NBS to yield the desired 2-(bromomethyl)oxazole and regenerate the bromine radical, thus propagating the chain reaction. This method is effective for introducing a bromine atom specifically onto the side chain rather than the oxazole ring itself.

The success of direct bromination is highly dependent on the careful selection of reagents and the optimization of reaction conditions to maximize yield and selectivity.

Reagent Selection:

Brominating Agent: N-Bromosuccinimide (NBS) is the most commonly used reagent for this transformation due to its ability to provide a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the ring. orgsyn.org

Initiator: The reaction is typically initiated by the thermal decomposition of a radical initiator. Common choices include azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO). researchgate.net

Reaction Conditions:

Solvent: The choice of solvent is crucial. Non-polar solvents are generally preferred to facilitate the radical pathway. Carbon tetrachloride (CCl₄) has historically been used, with acetonitrile (B52724) (CH₃CN) also being a suitable option. researchgate.net

Temperature: The reaction is often carried out at the reflux temperature of the chosen solvent to ensure the thermal decomposition of the initiator and promote the reaction. researchgate.net

The table below summarizes typical conditions for the direct bromination of a 2-methyl-oxazole analogue.

| Parameter | Condition | Purpose | Source(s) |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a source of bromine radicals | orgsyn.org |

| Initiator | AIBN or Dibenzoyl Peroxide | Initiates the radical chain reaction | |

| Solvent | Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN) | Non-polar medium favoring radical reaction | |

| Temperature | Reflux | Promotes initiator decomposition and reaction | researchgate.net |

Cyclization Reactions for the Formation of the Oxazole Ring System with Subsequent or Concurrent Bromomethyl Introduction

An alternative to direct halogenation involves constructing the oxazole ring from acyclic precursors. These methods allow for the introduction of the bromomethyl group either during the ring-forming step or in a subsequent functionalization step.

The Van Leusen oxazole synthesis is a powerful method for creating the oxazole ring. mdpi.com The classic reaction involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC), typically yielding 5-substituted oxazoles. mdpi.comijpsonline.com

To generate a this compound, the standard Van Leusen protocol requires adaptation. A common strategy is a two-step sequence:

Formation of a 2-methyl oxazole: An appropriate precursor is used to form a 2-methyl substituted oxazole.

Subsequent Bromination: The resulting 2-methyl oxazole is then subjected to direct radical bromination using NBS, as described in section 2.1. vulcanchem.com

This sequential approach, combining oxazole ring synthesis with a subsequent selective halogenation, provides a versatile route to the target compound. vulcanchem.com

The Bredereck reaction provides another pathway to the oxazole core by reacting α-haloketones with amides. ijpsonline.comijpsonline.com This method is particularly effective for producing polysubstituted oxazoles. ijpsonline.com In the context of synthesizing this compound, the reaction could theoretically be performed by using an amide that already contains the required bromoacetyl moiety. For instance, reacting bromoacetamide with a suitable α-haloketone would introduce the bromomethyl group at the C2 position of the resulting oxazole ring. While the general principle is well-established, specific examples leading directly to this compound are less frequently documented than other synthetic routes. ijpsonline.comresearchgate.net

A highly efficient and modern approach for the synthesis of 2-(bromomethyl)oxazoles involves the thermal decomposition of vinyl azides. beilstein-journals.orgnih.govnih.gov This method is often carried out in a continuous-flow reactor, which offers enhanced safety, efficiency, and control over reaction parameters. ijpsonline.combeilstein-journals.org

The synthetic sequence proceeds through several key steps:

Thermolysis of Vinyl Azide (B81097): A starting vinyl azide is heated, typically in a continuous-flow system, to induce thermolysis. This generates a highly reactive 2H-azirine intermediate. beilstein-journals.orgnih.gov

Reaction with Bromoacetyl Bromide: The generated azirine is not isolated but is immediately reacted in-flow with bromoacetyl bromide. beilstein-journals.orgrsc.org This triggers a ring-expansion reaction, forming the 2-(bromomethyl)oxazole ring system. ijpsonline.com

Research has shown this three-step sequential synthesis (vinyl azide to azirine to the final product) can be integrated into a single continuous-flow process. beilstein-journals.orgnih.gov However, the 2-(bromomethyl)oxazole products can be unstable and difficult to isolate via column chromatography, leading to decomposition. beilstein-journals.org To overcome this, the process is sometimes extended to include a final in-flow nucleophilic displacement of the bromide, for example with sodium azide, to produce more stable derivatives like 2-(azidomethyl)oxazoles. beilstein-journals.orgnih.gov

The table below outlines findings from a continuous-flow synthesis of 2-(bromomethyl)oxazoles.

| Starting Vinyl Azide | Reaction Conditions | Product | Isolated Yield | Source(s) |

| 1-Azido-2-phenylprop-1-ene | Thermolysis at 150°C; reaction with bromoacetyl bromide | 2-(Bromomethyl)-5-methyl-4-phenyloxazole | 42% | beilstein-journals.org |

| 1-Azido-2-(4-methoxyphenyl)prop-1-ene | Thermolysis at 150°C; reaction with bromoacetyl bromide | 2-(Bromomethyl)-4-(4-methoxyphenyl)-5-methyloxazole | 35% | beilstein-journals.org |

Blümlein-Lewy Reaction and Related Cyclocondensations

The Blümlein-Lewy reaction, a classic method for oxazole synthesis, involves the condensation of an α-halocarbonyl compound with a primary amide. researchgate.netnih.gov This approach has been adapted for the synthesis of this compound derivatives. For instance, the reaction of an α-bromo ketone with an appropriate amide can yield the target oxazole ring. researchgate.net While thermal heating can drive this reaction, silver-catalyzed methods have demonstrated enhanced effectiveness. researchgate.net

A related cyclocondensation approach involves the reaction of azirines with bromoacetyl bromide. beilstein-journals.orgresearchgate.net This method forms the basis of a three-step synthesis to produce 2-(bromomethyl)oxazoles. researchgate.net The process begins with the thermolysis of vinyl azides to generate reactive azirine intermediates, which then react with bromoacetyl bromide to form the desired 2-(bromomethyl)oxazole. beilstein-journals.orgresearchgate.net

The Bredereck reaction offers another pathway, utilizing α-haloketones and amides to produce 2,4-disubstituted oxazoles in a clean and economical process. ijpsonline.com This method, along with the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones, represents a fundamental strategy for constructing the oxazole core. ijpsonline.commdpi.compharmaguideline.com

Here is a table summarizing various cyclocondensation methods for synthesizing oxazole derivatives:

Table 1: Cyclocondensation Reactions for Oxazole Synthesis| Reaction Name | Reactants | Key Features |

|---|---|---|

| Blümlein-Lewy Reaction | α-halocarbonyl, primary amide | Can be thermally or catalytically driven. researchgate.netnih.gov |

| Azirine-based Synthesis | Vinyl azide, bromoacetyl bromide | Proceeds via an azirine intermediate. beilstein-journals.orgresearchgate.net |

| Bredereck Reaction | α-haloketone, amide | Efficient and economical for 2,4-disubstituted oxazoles. ijpsonline.com |

| Robinson-Gabriel Synthesis | α-acylamino ketone | Cyclodehydration reaction, often using dehydrating agents. ijpsonline.commdpi.compharmaguideline.com |

Regioselective Approaches to 2-Brominated and 2-(Bromomethyl)-Oxazoles

Achieving regioselectivity is paramount in the synthesis of substituted oxazoles, particularly when targeting the 2-position for bromination or bromomethylation.

A highly effective and regioselective method for introducing a bromine atom at the C2 position of the oxazole ring is through a lithiation-bromination sequence. sci-hub.se This protocol typically involves the direct lithiation of the oxazole at its most acidic proton, which is at the C2 position, using a strong base like n-butyllithium (n-BuLi). sci-hub.se The resulting 2-lithiooxazole intermediate is then quenched with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE), to yield the 2-bromooxazole (B165757) with high regioselectivity. sci-hub.se

This strategy has been successfully applied to the synthesis of the parent 2-bromooxazole and various alkyl- and phenyl-substituted derivatives, often with good to excellent yields (61-98%). sci-hub.se The use of lithium diisopropylamide (LDA) has also been reported, particularly for aryl-substituted oxazoles where n-BuLi might lead to non-selective deprotonation. chemrxiv.org

For the synthesis of 4-bromooxazoles, the regioselectivity can be controlled by the equilibrium between the 2-lithiooxazole and its acyclic isonitrile enolate tautomer. orgsyn.org The use of DMF as a solvent has been shown to significantly favor the formation of the C4-brominated product. acs.orgacs.org

The choice of synthetic method is often dictated by the presence of other functional groups in the molecule. The lithiation-bromination protocol generally exhibits good functional group tolerance. researchgate.net However, substrates with electron-donating groups in certain positions or those containing sufficiently basic nitrogen atoms may present challenges. researchgate.net

The Blümlein-Lewy and related cyclocondensation reactions can be sensitive to the nature of the substituents on both the amide and the α-halocarbonyl compound. researchgate.netnih.gov For instance, the van Leusen oxazole synthesis, which reacts aldehydes with tosylmethyl isocyanide (TosMIC), is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govmdpi.comresearchgate.net

The following table outlines the functional group tolerance for selected synthetic methods:

Table 2: Functional Group Tolerance in Oxazole Synthesis| Synthetic Method | Tolerated Functional Groups | Sensitive Functional Groups |

|---|---|---|

| Lithiation-Bromination | Alkyl, aryl, some heteroaryl groups. sci-hub.sechemrxiv.org | Electron-donating groups in o- or p-positions, basic nitrogen heterocycles. researchgate.net |

| van Leusen Synthesis | Aldehydes, various aryl and heteroaryl moieties. nih.govmdpi.com | - |

| Blümlein-Lewy Reaction | Varies depending on specific reactants and conditions. researchgate.netnih.gov | Highly reactive functional groups may interfere. |

Advanced Synthetic Techniques and Process Optimization

To improve efficiency, safety, and scalability, modern synthetic chemistry has embraced advanced techniques such as continuous-flow synthesis and microwave-assisted reactions for the preparation of this compound and its analogs.

Continuous-flow technology offers significant advantages for the synthesis of 2-(bromomethyl)oxazoles, including enhanced safety, better heat and mass transfer, and the ability to integrate multiple reaction steps into a single, automated process. beilstein-journals.orgijpsonline.com A notable example is the three-step continuous-flow synthesis of 2-(bromomethyl)oxazoles from vinyl azides. researchgate.netijpsonline.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including oxazoles. researchgate.netnih.gov The rapid heating provided by microwave irradiation can significantly reduce reaction times compared to conventional heating methods. oaji.net

Microwave irradiation has been successfully employed in the synthesis of various oxazole derivatives. researchgate.net For example, the cyclocondensation of p-substituted 2-bromoacetophenone (B140003) and urea (B33335) in the presence of DMF can be efficiently carried out under microwave conditions to produce 2-amino-4-aryloxazoles. researchgate.net Similarly, the van Leusen reaction can be adapted to microwave heating, facilitating the rapid synthesis of 5-substituted oxazoles. nih.gov The use of microwave assistance can lead to higher yields and shorter reaction times, making it an attractive method for process optimization. oaji.net

Metal-Catalyzed Synthetic Pathways to Oxazole Precursors and Derivatives

The synthesis of the oxazole core, a critical step in producing this compound, frequently employs transition metal catalysis to facilitate efficient and selective bond formation. Various metals, including copper, palladium, nickel, gold, and rhodium, have proven effective in constructing the oxazole ring from diverse precursors.

Copper catalysts are widely utilized in oxazole synthesis. For instance, copper(II) triflate has been used to catalyze the coupling of α-diazoketones with amides to form 2,4-disubstituted oxazoles. tandfonline.com Another approach involves a copper-catalyzed two-step synthesis for 2-phenyl-4,5-substituted oxazoles starting from an oxazolone (B7731731) template. ijpsonline.comresearchgate.net Furthermore, copper(II)-catalyzed oxidative cyclization of enamides offers a route to 2,5-disubstituted oxazoles at room temperature through vinylic C-H bond functionalization. organic-chemistry.org A novel synthesis of 2,5-disubstituted oxazoles and oxazolines has also been developed using a combination of ruthenium(II) porphyrin and simple copper salts, proceeding through intermolecular C-N and intramolecular C-O bond formations. acs.org

Palladium catalysts are instrumental in cross-coupling reactions to build functionalized oxazoles. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction, has been adapted for the synthesis of substituted oxazoles. tandfonline.com One method involves the direct arylation of 4-aryl/alkyl oxazoles with aryl bromides using a palladium/copper catalyst system. tandfonline.comijpsonline.com Additionally, palladium-catalyzed reactions of N-propargylamides with aryl iodides can yield 2,5-disubstituted oxazoles. organic-chemistry.org

Other transition metals also play significant roles. Nickel-catalyzed Suzuki-Miyaura coupling reactions have been developed for creating 2,4,5-trisubstituted oxazoles from carboxylic acids and amino acids. tandfonline.comijpsonline.com Gold catalysts facilitate the heterocyclization of intermediate α-oxo gold carbenes with cyanamides to produce 2-amino-1,3-oxazoles. organic-chemistry.org Gold has also been used in the oxidative annulation of ynamides and nitriles and in annulations with alkynyl thioethers to form densely functionalized oxazoles. organic-chemistry.orgd-nb.info Dirhodium(II) catalysts have been shown to efficiently produce multi-functionalized oxazoles from styryl diazoacetate and aryl oximes under mild conditions. nih.gov

These metal-catalyzed methods provide versatile pathways to oxazole precursors, which can then be further functionalized to yield derivatives like this compound. The choice of catalyst and precursors allows for significant control over the substitution pattern of the final product.

| Metal Catalyst | Reaction Type | Precursors | Resulting Oxazole Type | Reference |

|---|---|---|---|---|

| Copper(II) Triflate | Coupling/Cyclization | α-Diazoketones, Amides | 2,4-Disubstituted | tandfonline.com |

| Palladium/Copper | Direct Arylation | 4-Aryl/alkyl oxazole, Aryl bromide | 2,4-Disubstituted | ijpsonline.com |

| Nickel | Suzuki-Miyaura Coupling | Carboxylic acid, Amino acid, Boronic acid | 2,4,5-Trisubstituted | tandfonline.comijpsonline.com |

| Dirhodium(II) | Cycloaddition | Styryl diazoacetate, Aryl oximes | 4-Styryl-5-methoxy-2-aryloxazoles | nih.gov |

| Gold(I) | Oxidative Annulation | Ynamides, Nitriles | 5-Amino-1,3-oxazoles | organic-chemistry.org |

| Ruthenium(II)/Copper | Cyclization | Benzene carboxylic acids, Phenylacetylenes | 2,5-Disubstituted | acs.org |

Green Chemistry Principles and Sustainable Synthesis Protocols

In recent years, the synthesis of oxazoles has increasingly incorporated the principles of green chemistry to minimize environmental impact and enhance safety. ijpsonline.comijpsonline.com These approaches focus on reducing hazardous waste, using less toxic reagents and solvents, and improving energy efficiency compared to conventional methods. ijpsonline.com

One key area of development is the use of alternative energy sources. Microwave-assisted synthesis has been employed to accelerate reactions, such as the two-component [3+2] cycloaddition and the synthesis of pyrazole-derived oxazole molecules, often leading to higher yields and shorter reaction times. ijpsonline.comresearchgate.net Ultrasound has also been utilized as a green technique in oxazole synthesis. ijpsonline.comijpsonline.com

The replacement of volatile and hazardous organic solvents is another cornerstone of green oxazole synthesis. Ionic liquids, particularly those that are task-specific, have been used as recyclable reaction media. ijpsonline.com For example, a one-pot van Leusen synthesis of novel oxazoles was successfully carried out in a reusable [bmim]Br ionic liquid. ijpsonline.comijpsonline.com Metal-free, long-chained acidic ionic liquids have also been used for the synthesis of benzoxazole (B165842) derivatives. ijpsonline.comijpsonline.com

Furthermore, there is a drive towards developing metal-free and catalyst-free reactions. A transition-metal-free intramolecular cyclization of N-propargylic amides provides a route to oxazoles bearing fluorinated groups. organic-chemistry.org An electrochemical, phosphine-mediated deoxygenative [3+2] cycloaddition strategy has been described for oxazole synthesis, which avoids the use of transition metals and toxic oxidants by employing carboxylic acids as starting materials. rsc.org Another sustainable method is a CO2/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines, which notably avoids both transition-metal catalysts and peroxides. organic-chemistry.org

These green methodologies not only reduce the environmental footprint of oxazole synthesis but can also enhance reaction performance, leading to improved yields, purity, and energy consumption. ijpsonline.com

| Green Approach | Principle | Example Application | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Alternative Energy Source | [3+2] cycloaddition reactions | Reduced reaction time, increased yield | ijpsonline.comresearchgate.net |

| Ionic Liquids | Green Solvents | One-pot van Leusen synthesis in [bmim]Br | Solvent reusability, high yield | ijpsonline.comijpsonline.com |

| Electrochemical Synthesis | Metal-Free Catalysis | [3+2] cycloaddition of carboxylic acids | Avoids transition metals and toxic oxidants | rsc.org |

| Photoredox Catalysis | Metal-Free Catalysis | Tandem oxidative cyclization of α-bromo ketones and amines | Sustainable, avoids peroxides | organic-chemistry.org |

| Clay Biocatalysts | Natural Catalysts | Condensation of acetophenone (B1666503) with urea | Environmentally benign, good yield | tandfonline.com |

Process Development and Scalability Considerations

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of process development and scalability. Key challenges include ensuring consistent yield and purity, managing reaction conditions, and developing cost-effective protocols. acs.orgontosight.ai

Batch synthesis has also been scaled successfully. A method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids has been demonstrated on a gram scale with yields consistent with smaller, milligram-scale reactions. acs.org A key aspect of the practicality of this method was the ability to recover and reuse the dimethylaminopyridine (DMAP) base, contributing to the cost-effectiveness of the protocol. acs.org

Photoflow-mediated [3+2] cycloaddition reactions between diazo compounds and nitriles represent another scalable, streamlined approach to oxazole synthesis. acs.orgnih.gov By using a modular, benchtop flow process, this method improves the scalability and accessibility of various bioactive oxazoles, overcoming limitations of traditional methods that often rely on transition metals or harsh conditions. acs.orgnih.gov The choice of synthetic route and reactor technology is therefore critical for achieving an efficient, safe, and economically viable large-scale production of this compound and its derivatives. ontosight.ai

| Method | Key Features | Advantages for Scale-up | Example Throughput/Scale | Reference |

|---|---|---|---|---|

| Continuous-Flow Synthesis | Integrated multi-step reaction; thermolysis followed by reaction with bromoacetyl bromide. | Enhanced safety, short residence time, automation potential, avoids isolation of unstable intermediates. | Overall residence times of 7-9 minutes. | beilstein-journals.orgbeilstein-journals.org |

| Batch Synthesis with Catalyst Recycling | Direct synthesis from carboxylic acids using a recyclable base (DMAP). | Cost-effective, demonstrated consistency from milligram to gram scale. | Successful gram-scale synthesis. | acs.org |

| Photoflow-Mediated Cycloaddition | Modular benchtop flow process using light to initiate the reaction. | Streamlined, step-efficient, avoids harsh reagents and transition metals. | Facilitated scalable preparation of oxazole alkaloids. | acs.orgnih.gov |

Analytical Strategies for Purity and Isomeric Profiling during Synthesis

Ensuring the chemical purity and correct isomeric structure of this compound during its synthesis is critical for its application as a chemical intermediate. A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive quality control.

Chromatographic methods are essential for assessing purity and separating the target compound from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC), often coupled with an ultraviolet (UV) detector, is a primary tool for monitoring reaction progress and determining the purity of the final product. beilstein-journals.org For instance, during the continuous-flow synthesis of 2-(bromomethyl)oxazoles, HPLC-UV analysis was used to confirm a purity of over 99%. beilstein-journals.org For determining absolute purity, a mass balance approach can be adopted, which involves quantifying impurities independently. mdpi.com This comprehensive method may involve several techniques:

Headspace Gas Chromatography-Mass Spectrometry (HS-GC/MS) is used to identify and quantify residual organic solvents from the synthesis. mdpi.com

Karl Fischer (KF) coulometric titration is the standard method for accurately determining the water content in the final product. mdpi.com

Thermogravimetric Analysis (TGA) can be used to evaluate the content of nonvolatile impurities. mdpi.com

Spectroscopic methods are indispensable for confirming the chemical structure and isomeric profile of the synthesized oxazole.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the molecular structure, allowing for the confirmation of the correct arrangement of substituents on the oxazole ring and verifying the presence of the bromomethyl group.

Mass Spectrometry (MS) is used to confirm the molecular weight of the compound and can help in identifying impurities. researchgate.net

Together, these analytical strategies provide a robust framework for quality control throughout the synthesis of this compound, ensuring high purity and correct structural identity.

| Analytical Technique | Purpose | Information Obtained | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Reaction Monitoring | Percentage purity, presence of impurities | beilstein-journals.org |

| Headspace Gas Chromatography-Mass Spectrometry (HS-GC/MS) | Impurity Profiling | Identity and quantity of residual solvents | mdpi.com |

| Karl Fischer Titration | Purity Assessment | Water content | mdpi.com |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation & Isomeric Profiling | Confirmation of chemical structure, atom connectivity, isomeric purity | researchgate.net |

| Mass Spectrometry (MS) | Structural Confirmation | Molecular weight verification | researchgate.net |

| Thermogravimetric Analysis (TGA) | Impurity Profiling | Content of nonvolatile impurities | mdpi.com |

Chemical Reactivity and Mechanistic Investigations of 2 Bromomethyl 1,3 Oxazole

Nucleophilic Substitution Reactions of the Bromomethyl Group

2-(Bromomethyl)-1,3-oxazole and its analogues are effective and reactive scaffolds for synthetic elaboration at the 2-position. nih.gov The bromo derivative is noted to be a more reactive alternative to the corresponding chloromethyl compounds. nih.gov These compounds are versatile building blocks for a variety of nucleophilic displacement reactions. nih.govbeilstein-journals.org

Reactivity with Nitrogen Nucleophiles (e.g., Primary and Secondary Amines)

The reaction of 2-(halomethyl)oxazoles with a diverse range of amine nucleophiles is a common method to prepare 2-methyloxazole-derived primary and secondary amines. nih.gov For instance, the reaction of 2-(chloromethyl)-4,5-diphenyloxazole with (+)-R-α-methylbenzylamine in refluxing methanol for 16 hours yields the expected intermediate Schiff base in 73% yield. This intermediate can be subsequently reduced with sodium borohydride to provide the chiral amine. nih.gov

Reactivity with Sulfur Nucleophiles (e.g., Thiols, Thiophenoxides, Thiocyanates)

Sulfur nucleophiles, such as thiocyanates and thiophenoxides, react in high yield with 2-(halomethyl)oxazoles to form the corresponding carbon-sulfur bond. nih.gov Specifically, the reaction with thiophenol in the presence of sodium hydride leads to the formation of the 2-(phenylthiomethyl) oxazole (B20620). nih.gov This product can be further oxidized to the corresponding sulfone, which exhibits excellent reactivity as a stabilized anion for carbon-carbon bond formation. nih.gov During the formation and purification of the thiocyanate derivative, no isomerization to the corresponding isothiocyanate has been observed. nih.gov

Reactivity with Oxygen Nucleophiles (e.g., Alkoxides, Phenoxides)

2-(Halomethyl)oxazoles react effectively with alkoxides or in situ-generated phenoxides to yield the corresponding ethers. nih.gov These reactions are of interest as the resulting 2-(alkoxymethyl)- or 2-(phenoxymethyl)-oxazoles have been investigated for their anti-inflammatory and analgesic properties. nih.gov

Formation of Azido Oxazoles via Nucleophilic Displacement

This compound is a key intermediate in the synthesis of 2-(azidomethyl)oxazoles. nih.govbeilstein-journals.org An efficient three-step continuous-flow process has been developed where vinyl azides are first thermolyzed to generate azirines. These azirines then react with bromoacetyl bromide to produce 2-(bromomethyl)oxazoles. nih.govbeilstein-journals.orgijpsonline.com The final step involves a nucleophilic displacement reaction where the 2-(bromomethyl)oxazole is treated with sodium azide (B81097) (NaN₃) in an aqueous medium to give the corresponding azido oxazole with good selectivity. nih.govbeilstein-journals.org This conversion of the bromo oxazole to the azido oxazole can achieve a conversion of 89% with a selectivity of 74% after 30 minutes at room temperature when using 1.1 equivalents of NaN₃. beilstein-journals.org

Carbon-Carbon Bond Formation via C-Alkylation with Stabilized Carbanions (e.g., Malonate Anions)

The 2-(bromomethyl)oxazole analogue is particularly well-suited for C-alkylation reactions with stabilized carbanions, such as those derived from diethyl malonate. nih.gov This reactivity is exemplified in a concise synthesis of Oxaprozin, a non-steroidal anti-inflammatory drug. nih.gov The reaction involves the displacement of the bromide by the malonate anion, which is typically generated using a base like sodium hydride in a solvent such as tetrahydrofuran (THF). nih.gov

Reactions Involving the Oxazole Ring System

While the primary reactivity of this compound is centered on the bromomethyl group, the oxazole ring itself can participate in certain reactions. The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. nih.gov Due to their diene character, oxazoles can be used as intermediates in the synthesis of other organic scaffolds like furans and pyridines through cycloaddition/retro-cycloaddition tandem processes. nih.gov However, nucleophilic substitution reactions directly on the oxazole ring are generally uncommon unless activated by electron-withdrawing groups. pharmaguideline.com Nucleophilic attack on the oxazole ring, when it occurs, often leads to ring cleavage rather than substitution. pharmaguideline.com The C2 position is the most electron-deficient and therefore the most likely site for nucleophilic attack if a suitable leaving group is present. pharmaguideline.com

Oxidative Transformations of the Oxazole Ring and its Substituents

The oxazole ring, while aromatic, is susceptible to oxidative transformations. Studies have shown that C2-unsubstituted 2H-oxazoles can undergo ring oxidation to form 2-oxazolones, which are cyclic carbamates. This transformation is notably catalyzed by cytosolic aldehyde oxidase, a molybdenum hydroxylase, and does not require cytochrome P450 enzymes. The mechanism involves the incorporation of an oxygen atom from water (H₂¹⁸O), which has been confirmed through isotope labeling studies.

While direct oxidation of the bromomethyl group is not prominently featured, transformations of its derivatives are documented. For instance, after converting the 2-(bromomethyl) group to a 2-(phenylthiomethyl) substituent via nucleophilic substitution, the resulting thioether can be readily oxidized to the corresponding sulfone. This sulfone derivative is valuable in subsequent synthetic steps, as it can be used to generate a stabilized anion for carbon-carbon bond formation.

Reductive Pathways Leading to Dihydrooxazole Derivatives

The reduction of the oxazole ring typically leads to the formation of non-aromatic dihydrooxazole (oxazoline) derivatives or, in some cases, ring-opening products semanticscholar.org. A significant advancement in this area is the catalytic asymmetric hydrogenation of substituted oxazoles to yield chiral oxazolines with high enantiomeric excess (up to 99% ee) nih.gov. This highly enantioselective reduction is accomplished using a specific chiral ruthenium catalyst generated from Ru(η³-methallyl)₂(cod) and the trans-chelating chiral bisphosphine ligand, PhTRAP nih.gov. This method represents a key breakthrough in the catalytic asymmetric reduction of 5-membered aromatic rings containing multiple heteroatoms nih.gov. Another general method for oxazole reduction involves the use of a nickel-aluminum alloy in aqueous potassium hydroxide semanticscholar.org.

Cycloaddition Reactions of Oxazoles as Dienophiles (e.g., Diels-Alder Reactions)

In typical Diels-Alder reactions, oxazoles function as electron-rich dienes that react with electron-deficient dienophiles to form pyridine or furan derivatives after a retro-cycloaddition sequence researchgate.net. The participation of an oxazole as a dienophile is less common and would require a reversal of the electronic demand of the reactants, a scenario known as an inverse electron demand Diels-Alder (IEDDA) reaction wikipedia.org. An IEDDA reaction involves an electron-poor diene reacting with an electron-rich dienophile wikipedia.org.

For an oxazole to act as a dienophile, it would need to be sufficiently electron-rich. However, studies show that the reactivity of the oxazole ring as a diene is enhanced by making it more electron-deficient. This is achieved by adding Brønsted or Lewis acids to the oxazole nitrogen, which lowers the LUMO energy of the diene, facilitating the reaction with a dienophile nih.govresearchgate.net. This fundamental reactivity profile suggests that this compound, like other simple oxazoles, predominantly acts as a diene. Its participation as a dienophile is not a commonly reported pathway and would necessitate reaction with a highly electron-deficient diene.

Reaction Mechanism Elucidation and Kinetic Studies

Understanding the reaction mechanisms of this compound is crucial for controlling its reactivity and optimizing synthetic protocols. This involves detailed studies of reaction pathways, transition states, and the electronic and steric factors that influence the outcomes.

Detailed Investigations of Reaction Pathways and Transition States

The synthesis of this compound itself provides insight into complex reaction pathways. An efficient three-step protocol begins with the thermolysis of vinyl azides, which generates highly reactive azirine intermediates. These azirines then react with bromoacetyl bromide in a ring-expansion reaction to form the this compound core beilstein-journals.org. This multi-step sequence avoids the isolation of unstable intermediates and can be performed in a continuous-flow process beilstein-journals.org.

Mechanistic studies on analogous compounds highlight the potential complexity of reactions involving the bromomethyl group. For example, the reaction of 2-bromomethyl-1,3-thiaselenole, a structural analog, with nucleophiles proceeds through a three-membered seleniranium cation intermediate nih.gov. This intermediate presents three potential electrophilic centers for nucleophilic attack: the two carbon atoms and the selenium atom of the ring. This leads to a complex reaction pathway that can result in rearranged products nih.gov. Such anchimeric assistance from a heteroatom is a key mechanistic feature that can direct reaction pathways.

In cycloaddition reactions, the mechanism is facilitated by factors that stabilize the transition state. For the Diels-Alder reaction of oxazole with ethylene, the addition of Lewis acids lowers the activation barrier and stabilizes the transition state, thereby increasing the reaction rate and exothermicity nih.govresearchgate.net.

Electronic and Steric Effects on Reactivity and Regioselectivity

The reactivity of this compound and its derivatives is significantly influenced by electronic and steric effects.

Electronic Effects: The electron-withdrawing nature of substituents can have a profound impact on reaction rates. In tandem [4+2]/[3+2] cycloaddition reactions of 1,3,4-oxadiazoles, the reaction rate increases as the electron-withdrawing properties of an activating amide group increase nih.gov. Nucleophilic aromatic substitution (SNAr) reactions are also sensitive to the electronic nature of the arene; concerted mechanisms can become favorable when the intermediate Meisenheimer complex is less stable nih.gov. For this compound, the electronegativity of the bromine atom and the electronic properties of the oxazole ring govern the susceptibility of the methylene carbon to nucleophilic attack.

Steric and Regioselective Effects: Steric hindrance plays a critical role in determining the regioselectivity of reactions. In Suzuki cross-coupling reactions involving aryl boronic acids, ortho-substituted reactants show a lack of reactivity due to steric hindrance, which prevents the boronate anion from effectively attacking the substrate nih.govresearchgate.net. Regioselectivity in C-H functionalization reactions on heterocyclic rings is also governed by a combination of factors. While iridium-catalyzed borylation often favors the most acidic proton, steric effects, such as the inhibitory effect of a nearby nitrogen lone pair, can override this preference and direct functionalization to a different position nih.gov.

Comparative Reactivity Studies: this compound versus Other Halomethyl Analogs (e.g., Chloromethyl)

The reactivity of the 2-(bromomethyl) group is significantly higher than that of its 2-(chloromethyl) analog, primarily because bromide is a better leaving group than chloride. This difference has been demonstrated in synthetic applications.

In a concise synthesis of the anti-inflammatory drug Oxaprozin, the key step involves the C-alkylation of diethyl malonate with a halomethyl oxazole derivative. When using 2-(chloromethyl)-4,5-diphenyloxazole, the desired diester product is obtained in a modest 40% yield. However, under the identical reaction conditions (NaH in THF), the more reactive 2-(bromomethyl)-4,5-diphenyloxazole affords the product in a much higher 90% isolated yield. This highlights the superior utility of the bromomethyl analog for efficient carbon-carbon bond formation.

Kinetic studies of nucleophilic substitution on neopentyl skeletons further support the general reactivity trend of halogens as leaving groups, which is typically I > Br > Cl researchgate.net. The enhanced reactivity of the bromomethyl group makes this compound a more effective and often preferred electrophile in substitution reactions compared to its chloro- and fluoro-analogs.

Table 1: Comparison of Reactivity in the Alkylation of Diethyl Malonate

| Halomethyl Oxazole Derivative | Reagents | Product Yield |

| 2-(Chloromethyl)-4,5-diphenyloxazole | NaH, THF | 40% |

| 2-(Bromomethyl)-4,5-diphenyloxazole | NaH, THF | 90% |

Applications of 2 Bromomethyl 1,3 Oxazole As a Versatile Synthetic Building Block

Construction of Diverse Organic Molecules and Complex Heterocyclic Systems

The oxazole (B20620) moiety is a key structural feature in numerous natural products, many of which are derived from marine microorganisms and exhibit significant biological activity. lifechemicals.com The synthesis of these complex molecules often relies on the use of functionalized oxazoles like 2-(bromomethyl)-1,3-oxazole.

Fused heterocyclic compounds, which contain two or more rings sharing atoms, are of significant interest due to their diverse biological activities, including antibacterial, antiviral, and anticancer properties. airo.co.in The synthesis of these systems can be achieved through various methods, such as cyclization reactions. airo.co.in While specific examples detailing the direct use of this compound in the synthesis of imidazooxazoles are not prevalent in the provided results, the general principle of using functionalized heterocycles to build more complex fused systems is a common strategy in organic synthesis.

The this compound molecule is a precursor for creating a variety of other oxazole derivatives. The bromine atom can be displaced by a range of nucleophiles to introduce different functional groups at the 2-methyl position. This process allows for the generation of a library of functionalized oxazole analogues. beilstein-journals.orgnih.gov For instance, it can be converted to 2-(azidomethyl)oxazoles through a nucleophilic displacement reaction with sodium azide (B81097). beilstein-journals.orgnih.gov Additionally, synthetic methods exist to produce various substituted oxazoles, which can be valuable for developing new bioactive compounds. chemmethod.comijpsonline.comorganic-chemistry.org The substitution pattern on the oxazole ring is a critical factor in determining the biological activity of the resulting molecule. chemmethod.com

Role in Medicinal Chemistry Research and Drug Discovery as a Core Scaffold and Intermediate

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide spectrum of pharmacological activities. researchgate.netnih.govnih.gov Its presence is noted in several commercially available drugs and numerous drug candidates in various stages of development. lifechemicals.com

The oxazole core is a component of many bioactive compounds, including those with antibacterial, antifungal, anti-inflammatory, and anticancer properties. researchgate.netnih.govnih.gov The versatility of the oxazole ring allows it to interact with a wide range of biological targets. nih.gov Consequently, this compound is a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. beilstein-journals.orgresearchgate.net

The oxazole structure is found in molecules that act as enzyme inhibitors. beilstein-journals.org For example, a novel endothelin-converting enzyme (ECE) inhibitor, antibiotic B-90063, contains an oxazole moiety. nih.gov The ability to readily functionalize the oxazole ring using precursors like this compound is crucial for developing potent and selective enzyme inhibitors. beilstein-journals.org

Oxazole derivatives have been investigated for their anti-inflammatory and analgesic properties. jddtonline.inforesearchgate.netthepharmajournal.com Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID), features a diaryl-substituted oxazole core and is used to treat various inflammatory conditions. lifechemicals.comresearchgate.net While the direct synthesis of Oxaprozin from this compound is not explicitly detailed, the oxazole ring is a key component of this and other anti-inflammatory agents. lifechemicals.com The development of new anti-inflammatory drugs often involves the synthesis and evaluation of various oxazole-containing compounds. jddtonline.infonih.gov

Scaffold for Structure-Activity Relationship (SAR) Studies in Ligand Design

The this compound moiety serves as an excellent foundational structure, or scaffold, for conducting Structure-Activity Relationship (SAR) studies, a critical process in rational drug design. SAR studies systematically modify a lead compound's structure to understand how these changes influence its biological activity, aiming to optimize potency and selectivity. The oxazole ring is a key component in numerous biologically active compounds, recognized for its ability to engage with enzymes and receptors through various non-covalent interactions. researchgate.netsemanticscholar.org

The high reactivity of the bromomethyl group at the 2-position of the oxazole ring allows for straightforward synthetic elaboration. nih.gov This enables chemists to introduce a wide variety of functional groups at this position, creating a library of analogues. By reacting this compound with different nucleophiles—such as amines, thiols, or alcohols—researchers can systematically alter the steric and electronic properties of the molecule. nih.gov

For instance, in the development of novel antiproliferative agents, SAR studies on related oxazole-containing compounds have revealed key structural requirements for activity. Studies have shown that the nature of the substituent attached to the oxazole ring is crucial for potency. nih.govderpharmachemica.com For example, introducing halogenated aniline (B41778) derivatives via the sulfonamide linkage to a 1,3-oxazole scaffold resulted in compounds with potent anticancer activity, particularly against leukemia cell lines. nih.gov The systematic variation of these substituents allows for the mapping of the target's binding pocket and the refinement of the ligand's design to enhance its therapeutic effect. nih.govnih.gov

The table below illustrates how different substituents, introduced via the reactive handle of a halomethyl-oxazole, can influence biological activity, a central concept in SAR studies.

| Parent Scaffold | Substituent (R-Group) | Resulting Compound Class | Observed Biological Activity |

| 2-(Halomethyl)oxazole | Aryl Sulfonamide | Oxazole Sulfonamides | Anticancer, Tubulin Polymerization Inhibition nih.gov |

| 2-(Halomethyl)oxazole | Amine Nucleophile | 2-Alkylamino(methyl)oxazoles | Precursors for Bioactive Molecules nih.gov |

| 2-(Halomethyl)oxazole | Thiol Nucleophile | 2-Alkylthio(methyl)oxazoles | Precursors for Bioactive Molecules nih.gov |

| 2-(Halomethyl)oxazole | Malonate Carbanion | Oxazole Propanoic Acids | Anti-inflammatory (e.g., Oxaprozin Synthesis) nih.gov |

This table is representative of the types of modifications made in SAR studies originating from halomethyl-oxazole scaffolds.

Mechanistic Studies of Molecular Target Interactions

Beyond its role in SAR studies, this compound and its derivatives are valuable tools for investigating the mechanisms of molecular target interactions. The reactive bromomethyl group can act as an electrophile, capable of forming a covalent bond with nucleophilic residues (such as cysteine, histidine, or lysine) in the active site of a protein. This makes it a useful chemical probe for identifying and characterizing binding sites and for studying enzyme inhibition mechanisms.

The formation of a permanent covalent bond allows researchers to:

Irreversibly inhibit enzyme activity , which is useful for studying the physiological role of the enzyme without the complication of a reversible inhibitor dissociating from its target.

Identify the specific amino acid residue that the compound binds to. By digesting the covalently modified protein and using mass spectrometry, the exact site of modification can be pinpointed, providing direct evidence of the binding location.

Trap and visualize the ligand-target complex , aiding in structural biology studies like X-ray crystallography to gain a detailed, three-dimensional understanding of the binding mode.

While direct studies on this compound for these purposes are specific, the principle is well-established for the broader class of oxazole-containing compounds in medicinal chemistry. semanticscholar.org For example, the investigation of oxazole-based inhibitors against tubulin has shown that these compounds can effectively disrupt microtubule polymerization, a mechanism central to their anticancer effects. nih.gov The ability to form stable interactions allows for detailed study of how these small molecules interfere with the protein's function at a molecular level.

Applications in the Synthesis of Advanced Materials and Chemical Ligands

The utility of this compound extends beyond pharmaceuticals into the realm of materials science and coordination chemistry. smolecule.com Its bifunctional nature—a stable aromatic heterocycle and a reactive alkyl halide—makes it an attractive building block for creating functional polymers and sophisticated chemical ligands.

In materials science, the oxazole ring can be incorporated into polymer backbones or as pendant groups. Oxazole-containing polymers are of interest due to their potential photophysical and photochemical properties, which could be exploited in the development of semiconductor devices or non-linear optical materials. thepharmajournal.com The reactive bromomethyl group serves as a convenient anchor point for polymerization reactions or for grafting the oxazole unit onto other material surfaces.

In the field of coordination chemistry, the nitrogen atom of the oxazole ring can act as a ligand, binding to metal ions. By synthesizing derivatives of this compound with additional coordinating atoms, chemists can design multidentate ligands. These ligands are crucial for creating metal complexes with specific catalytic, magnetic, or photoluminescent properties. For example, flexible tripodal ligands incorporating oxazole moieties have been synthesized for use as molecular scaffolds. nih.gov The synthesis often begins with a reactive precursor, such as a bromomethyl-functionalized aromatic core, which is then elaborated to include the oxazole rings. nih.gov The ability to easily perform substitution reactions at the bromomethyl position allows for the fine-tuning of the ligand's electronic and steric properties, thereby influencing the characteristics of the resulting metal complex. nih.gov

Advanced and Emerging Research Directions in 2 Bromomethyl 1,3 Oxazole Chemistry

Exploration of Novel Catalytic and Metal-Free Approaches

Modern synthetic chemistry emphasizes the development of efficient and sustainable methods, leading to the exploration of novel catalytic and metal-free approaches for the synthesis and functionalization of oxazoles.

Catalytic Approaches: While many classical functionalizations of 2-(bromomethyl)-1,3-oxazole rely on stoichiometric base-mediated reactions, catalytic methods are being increasingly developed for oxazole (B20620) synthesis in general. Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming C-C bonds. For example, a one-pot synthesis of trisubstituted oxazoles has been developed that combines oxazole formation with a Nickel-catalyzed Suzuki-Miyaura coupling with boronic acids. Palladium and copper catalysts are also widely used for the direct arylation of oxazole rings, demonstrating the potential for catalytically functionalizing pre-formed oxazole scaffolds. These catalytic systems could be adapted for cross-coupling reactions involving derivatives of this compound, expanding its synthetic utility.

Metal-Free Approaches: There is a growing interest in metal-free synthetic methodologies to avoid the cost, toxicity, and contamination issues associated with transition metals. The van Leusen oxazole synthesis is a classic and powerful metal-free method that constructs the oxazole ring from aldehydes and tosylmethylisocyanide (TosMIC) in a one-pot reaction under basic conditions. This approach is highly versatile for creating 5-substituted oxazoles.

Other metal-free strategies include iodine-mediated cyclizations and oxidative C-O bond formations. For example, phenyliodine diacetate (PIDA) can mediate the intramolecular cyclization of enamides to form a broad range of functionalized oxazoles. Recently, visible-light photocatalysis has emerged as a mild and powerful tool for organic synthesis. Polysubstituted oxazoles have been synthesized from diazo compounds and nitriles under visible light without the need for transition metals or external chemical oxidants. Such metal-free approaches represent a greener and more sustainable direction for the synthesis of complex oxazole derivatives.

| Approach | Method Example | Reagents/Catalyst | Key Features | Reference |

| Catalytic | Suzuki-Miyaura Coupling | Carboxylic acid, amino acid, boronic acid, Ni catalyst | One-pot synthesis of 2,4,5-trisubstituted oxazoles | |

| Catalytic | Direct Arylation | 4-Aryl/alkyl oxazole, aryl bromide, Pd/Cu catalyst, KOH | Good yields for C-H functionalization | |

| Metal-Free | van Leusen Reaction | Aldehyde, Tosylmethylisocyanide (TosMIC), K₂CO₃ | Forms 5-substituted oxazoles from aldehydes | |

| Metal-Free | Oxidative Cyclization | Enamides, Phenyliodine diacetate (PIDA) | Heavy-metal-free C-O bond formation | |

| Metal-Free | Photocatalysis | Diazo compounds, nitriles, (i-Pr)₃SiCl | Visible-light induced, mild conditions |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes with continuous flow chemistry and automated platforms offers significant advantages in terms of safety, efficiency, scalability, and the ability to handle unstable intermediates.

A prime example of this integration is the development of a continuous-flow protocol for the preparation of 2-(azidomethyl)oxazoles. This efficient, three-step process starts from vinyl azides and generates this compound as a key intermediate. The synthetic sequence involves:

Thermolysis of a vinyl azide (B81097) to generate a reactive azirine intermediate.

Reaction of the azirine with bromoacetyl bromide to form the 2-(bromomethyl)oxazole.

A final nucleophilic displacement of the bromide with sodium azide (NaN₃) to yield the desired 2-(azidomethyl)oxazole.

| Parameter | Description | Value/Condition | Reference |

| Reaction 1 | Thermolysis of Vinyl Azide | 160 °C | |

| Reaction 2 | Oxazole Formation | Reaction with bromoacetyl bromide at room temperature | |

| Reaction 3 | Nucleophilic Substitution | Reaction with aqueous NaN₃ | |

| Overall Residence Time | Time from starting material to product | 7-9 minutes | |

| Key Advantage | Handling of Unstable Intermediate | In situ generation and consumption of 2-(bromomethyl)oxazole |

Automated synthesis platforms, often incorporating solid-supported reagents and scavengers within a flow system, further enhance the efficiency of producing chemical libraries. Such systems allow for rapid optimization of reaction parameters and can generate diverse sets of compounds with high purity and yield, directly addressing the productivity demands of medicinal chemistry.

Computational Chemistry and Molecular Modeling for Reaction Prediction and Design

Computational chemistry and molecular modeling are indispensable tools for understanding reaction mechanisms, predicting reactivity, and designing novel chemical transformations. While specific computational studies on this compound are not widely reported, the application of these methods to similar heterocyclic systems provides a clear blueprint for future research.

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of this compound. By calculating properties such as atomic charges, frontier molecular orbital (HOMO/LUMO) energies, and electrostatic potential maps, researchers can predict the most likely sites for nucleophilic and electrophilic attack. For instance, such calculations could quantitatively explain the high reactivity of the bromomethyl group and predict the regioselectivity of deprotonation on the oxazole ring under basic conditions, complementing experimental findings like the halogen dance rearrangement.

Elucidating Reaction Mechanisms: Computational modeling is crucial for elucidating complex reaction pathways. For example, DFT calculations have been used to support the proposed dual-pathway mechanism (involving both anions and radicals) in the transition-metal-free cross-coupling of azaallyls with vinyl bromides. Similarly, the transition states and intermediates of the reactions of this compound with various nucleophiles could be calculated to determine activation energies and reaction kinetics. This would provide a deeper understanding of why certain reactions are favored over others and could guide the design of new catalysts or reaction conditions to achieve desired outcomes.

| Computational Method | Application for this compound | Potential Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure (charges, orbitals) | Prediction of reactive sites (e.g., for nucleophilic attack) |

| Transition State Search | Modeling reaction pathways (e.g., Sₙ2 substitution) | Determination of activation energies and reaction kinetics |

| Molecular Dynamics (MD) | Simulating solvent effects on reaction rates | Understanding the role of the solvent in stabilizing intermediates and transition states |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme-catalyzed reactions involving oxazole derivatives | Designing inhibitors or probes for biological systems |

These computational approaches can significantly accelerate the research and development cycle by allowing for the in silico screening of reaction conditions and substrates, thereby reducing the need for extensive trial-and-error experimentation.

Future Perspectives and Unexplored Research Avenues in Oxazole Chemistry

The chemistry of this compound and related oxazoles continues to be a fertile ground for research, with several promising avenues for future exploration.

Expansion of Catalytic Methods: While progress has been made, there is still a need to develop a broader range of catalytic methods for the direct and selective functionalization of the this compound scaffold. This includes developing novel C-H activation strategies for the oxazole ring and exploring asymmetric catalysis to introduce chirality.

Sustainable and Green Synthesis: Future work will likely focus on developing more environmentally benign synthetic routes. This involves the greater use of metal-free catalysis, visible-light photoredox catalysis, and the use of greener solvents and reagents.

Integration with AI and Machine Learning: Combining automated flow synthesis platforms with artificial intelligence (AI) and machine learning algorithms could revolutionize the discovery of new oxazole derivatives. These systems could autonomously optimize reaction conditions and even predict novel reactions and molecular structures with desired properties.

Novel Bio-conjugation Strategies: Given the prevalence of the oxazole motif in bioactive molecules, this compound could be explored as a reactive handle for bioconjugation, allowing for the attachment of the oxazole scaffold to proteins, nucleic acids, or other biomolecules to create novel probes or therapeutics.

Advanced Materials Science: The photophysical properties of some diaryloxazole systems suggest potential applications in materials science, such as in scintillation technology. Future research could explore the synthesis of novel polymers or functional materials derived from this compound, targeting applications in electronics, photonics, or sensor technology.

Q & A

Q. What are the key physicochemical properties of 2-(Bromomethyl)-1,3-oxazole, and how are they experimentally determined?

this compound (C₄H₄BrNS, MW 178.05) has a density of 1.751 g/cm³, boiling point of 199°C, and a predicted pKa of 1.88. Its structure is characterized by vibrational spectroscopy (IR/Raman) and nuclear magnetic resonance (NMR) to confirm the bromomethyl and oxazole moieties. Single-crystal X-ray diffraction (SC-XRD) can resolve bond lengths and angles, as demonstrated for structurally similar oxazole derivatives (e.g., average C–C bond length = 1.370–1.452 Å) .

Q. What synthetic routes are commonly used to prepare this compound?

A general methodology involves nucleophilic substitution of 2-(Chloromethyl)-1,3-oxazole with bromide ions under SN2 conditions. Alternatively, direct bromination of 2-(Hydroxymethyl)-1,3-oxazole using PBr₃ or HBr in anhydrous solvents (e.g., DCM) is effective. Reaction optimization requires monitoring via thin-layer chromatography (TLC) and purification by column chromatography with silica gel .

Q. How is the purity of this compound validated in synthetic workflows?

Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and gas chromatography-mass spectrometry (GC-MS). Residual solvents (e.g., DCM, THF) are quantified using headspace GC. Elemental analysis (C, H, N, S) confirms stoichiometric consistency, with deviations <0.4% .

Advanced Research Questions

Q. How does the bromomethyl group influence the reactivity of 1,3-oxazole in cross-coupling reactions?

The bromomethyl moiety acts as an electrophilic site for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with arylboronic acids yields 2-(Arylmethyl)-1,3-oxazoles. The reaction efficiency depends on the ligand (e.g., XPhos) and base (K₂CO₃ vs. Cs₂CO₃), with yields ranging from 60–85%. Competing side reactions (e.g., debromination) are minimized by controlling temperature (<80°C) and reaction time (<12 hrs) .

Q. What crystallographic insights explain the structural stability of this compound derivatives?

SC-XRD studies of analogous compounds (e.g., 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole) reveal that the oxazole ring adopts a planar conformation (torsion angles <10.7°). Weak intermolecular interactions, such as C–H···F hydrogen bonds (2.5–3.0 Å) and π–π stacking (centroid distances 3.6–3.8 Å), stabilize the crystal lattice. Disorder in substituents (e.g., fluorine occupancy 62.7%) is modeled using split-atom refinement .

Q. How do electronic effects of substituents modulate the biological activity of this compound derivatives?

Electron-withdrawing groups (e.g., -Br, -CF₃) enhance electrophilicity, improving binding to targets like tubulin or IMP dehydrogenase. For instance, fluorinated oxazole derivatives exhibit IC₅₀ values <1 µM in cancer cell lines. Density functional theory (DFT) calculations correlate HOMO-LUMO gaps (~5.2 eV) with inhibitory potency. Structure-activity relationship (SAR) studies prioritize substituents at the 4- and 5-positions for optimal activity .

Q. What analytical challenges arise in characterizing metastable intermediates of this compound under reactive conditions?

Transient intermediates (e.g., oxazolinium ions) are detected via time-resolved electrospray ionization mass spectrometry (TR-ESI-MS) in microfluidic reactors. Kinetic studies (UV-Vis stopped-flow) reveal rapid bromide elimination (t₁/₂ < 50 ms) in polar aprotic solvents. Cryogenic trapping (-80°C) enables characterization by low-temperature NMR .

Methodological Notes

- Synthetic Optimization : Use anhydrous conditions and inert atmosphere (N₂/Ar) to prevent hydrolysis of the bromomethyl group.

- Crystallization : Slow evaporation from ethanol/water (9:1) yields diffraction-quality crystals.

- Biological Assays : Prioritize derivatives with logP < 3.5 to balance membrane permeability and aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.